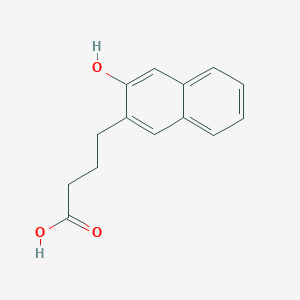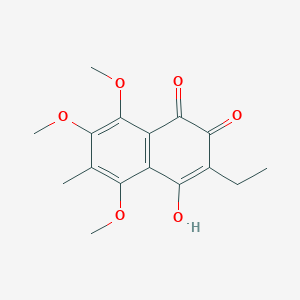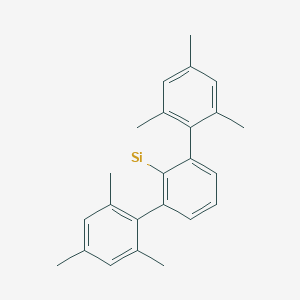![molecular formula C18H22O B14257085 Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis- CAS No. 225918-86-5](/img/structure/B14257085.png)
Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, where the benzene rings are connected through an oxygen bridge and a 2-methyl-2,1-ethanediyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired compound. One common method involves the reaction of benzyl chloride with sodium methoxide to form benzyl methyl ether, which is then reacted with another benzyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperatures, and pressures to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- involves its interaction with various molecular targets and pathways. The oxygen bridge and 2-methyl-2,1-ethanediyl group play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethane bridge instead of a 2-methyl-2,1-ethanediyl group.
Benzene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains an additional oxygen atom in the bridge, leading to different reactivity and applications.
Uniqueness
Benzene, 1,1’-[oxybis(2-methyl-2,1-ethanediyl)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
225918-86-5 |
|---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2-(1-phenylpropan-2-yloxy)propylbenzene |
InChI |
InChI=1S/C18H22O/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI-Schlüssel |
FGUDRXSZYYKTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)OC(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


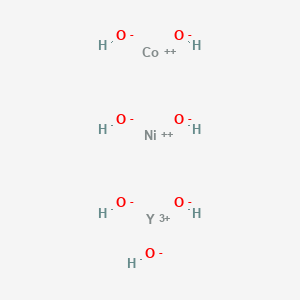
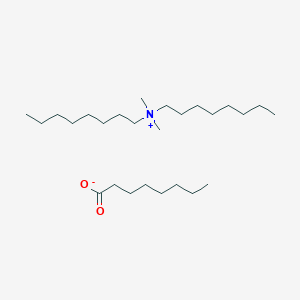
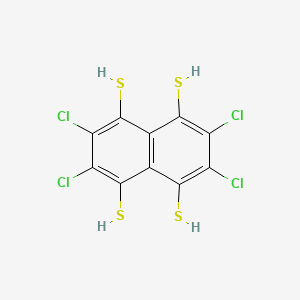
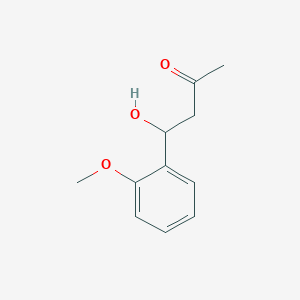
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)

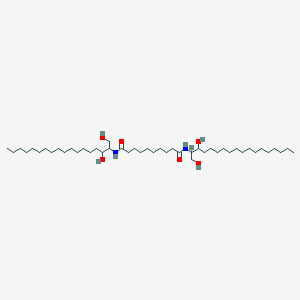

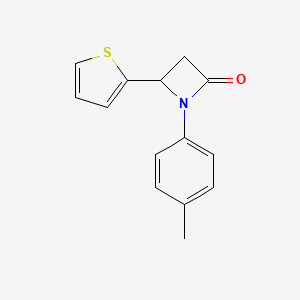
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
